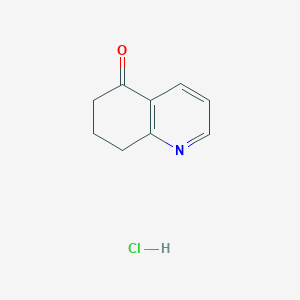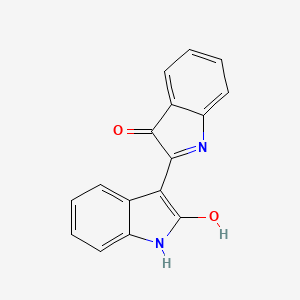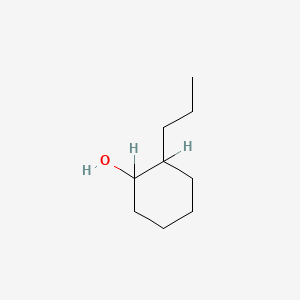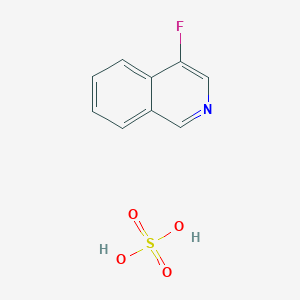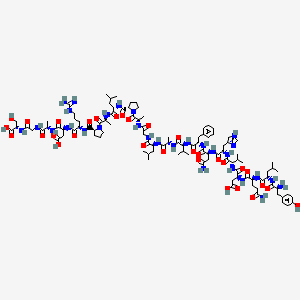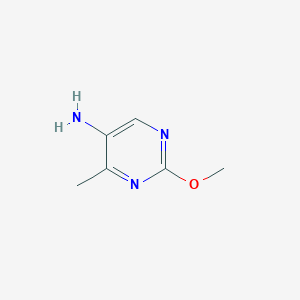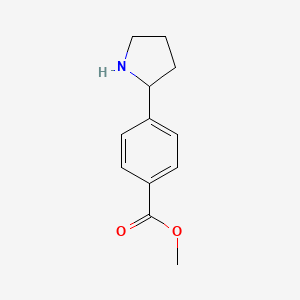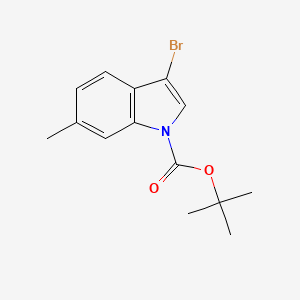
tert-Butyl 3-bromo-6-methyl-1H-indole-1-carboxylate
Vue d'ensemble
Description
The compound tert-Butyl 3-bromo-6-methyl-1H-indole-1-carboxylate is a chemical of interest in the field of organic synthesis and pharmaceutical research. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis, structure, and properties of similar tert-butyl and bromo-functionalized indole derivatives. These compounds are often intermediates in the synthesis of more complex molecules with potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of tert-butyl and bromo-functionalized indole derivatives is a topic of significant interest. For instance, a novel synthesis route for 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been developed, showcasing a two-step process with good yield, featuring a selective Sandmeyer reaction . Similarly, the synthesis of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate through a three-step substitution reaction demonstrates the versatility of tert-butyl indole derivatives in chemical synthesis . These methods highlight the potential pathways that could be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of tert-butyl indole derivatives has been extensively studied using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate was determined and matched with the DFT-optimized structure, providing insights into the physicochemical properties of the compound . Similarly, the structure of tert-butyl 3-[2,2-bis(ethoxycarbonyl)vinyl]-2-bromomethyl-1H-indole-1-carboxylate was elucidated, showing a planar indole ring system and specific dihedral angles . These studies are indicative of the structural characteristics that might be expected for this compound.
Chemical Reactions Analysis
The reactivity of tert-butyl and bromo-functionalized indole derivatives is influenced by their molecular structure. The synthesis of new tert-butyl- and bromo-functionalized [1,2,4]triazino[5,6-b]indoles and indolo[2,3-b]quinoxalines involves condensation reactions, demonstrating the reactivity of these moieties . These reactions are crucial for the development of new compounds with potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl indole derivatives are often characterized using spectroscopic methods and computational studies. For instance, the DFT study of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate provided insights into the frontier molecular orbitals and molecular electrostatic potential energy, which are important for understanding the chemical properties . The crystal structure and DFT study of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate also contributed to the understanding of the molecular electrostatic potential and frontier molecular orbitals .
Applications De Recherche Scientifique
Synthesis Applications
Palladium-Catalyzed Intramolecular Annulation : This compound can be used in the synthesis of various gamma-carboline derivatives with an additional ring fused across the 4- and 5-positions, as demonstrated in a study by Zhang & Larock (2003) (Zhang & Larock, 2003).
Selective Aerobic Oxidation Catalyst : Shen et al. (2012) found that tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate acts as a catalyst for the chemoselective aerobic oxidation of allylic and benzylic alcohols (Shen et al., 2012).
Diels‐Alder Reaction in Furan Synthesis : In the preparation of hexahydroindolinones, tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate plays a crucial role, as reported by Padwa, Brodney, & Lynch (2003) (Padwa et al., 2003).
5-HT6 Antagonist Synthesis : Isherwood et al. (2012) utilized tert-butyl 2-bromo-5,6,7,8,9,10-hexahydro-7,10-epiminocyclohepta[b]indole-11-carboxylate in the multi-gram scale synthesis of a potent 5-HT6 antagonist (Isherwood et al., 2012).
Chemical Process Enhancements
Cross-Dehydrogenative Coupling Method : Akbari & Faryabi (2023) describe a novel method for synthesizing 1-methyl-1H-indole-3-carboxylate derivatives using tert-butyl hydroperoxide, highlighting its role in functionalizing the α carbon of iminium from tertiary amines (Akbari & Faryabi, 2023).
Spirocyclic Indoline Lactone Synthesis : Hodges, Wang, & Riley (2004) report the use of this compound in the base-promoted cyclization process, leading to the synthesis of spirocyclic lactones (Hodges et al., 2004).
Mécanisme D'action
Target of Action
Tert-Butyl 3-bromo-6-methyl-1H-indole-1-carboxylate is an indole derivative . Indole derivatives are known to interact with a variety of targets in the body, including various enzymes and receptors . They play a significant role in cell biology and have been used in the treatment of various disorders, including cancer and microbial infections .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some indole derivatives have been shown to inhibit the activity of certain enzymes, thereby disrupting the biochemical processes that these enzymes are involved in .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For instance, they have been found to inhibit the activity of certain enzymes, disrupting the biochemical processes that these enzymes are involved in . The specific pathways affected by this compound would depend on its specific targets and mode of action.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (adme) of indole derivatives can vary widely depending on their specific chemical structure . These properties can significantly impact the bioavailability of the compound, as well as its efficacy and potential side effects.
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Indole derivatives have been found to have a variety of biological effects, including anti-cancer, anti-microbial, and anti-inflammatory effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets .
Propriétés
IUPAC Name |
tert-butyl 3-bromo-6-methylindole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO2/c1-9-5-6-10-11(15)8-16(12(10)7-9)13(17)18-14(2,3)4/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHGZFDQDXXFHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2C(=O)OC(C)(C)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654343 | |
| Record name | tert-Butyl 3-bromo-6-methyl-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
914349-34-1 | |
| Record name | tert-Butyl 3-bromo-6-methyl-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



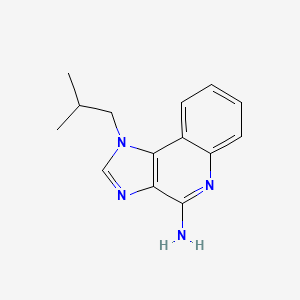
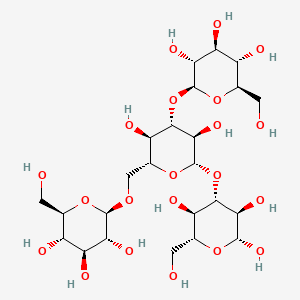
![3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine](/img/structure/B3030431.png)
![6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine](/img/structure/B3030432.png)

